![molecular formula C12H12N4O2 B2653597 N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097899-51-7](/img/structure/B2653597.png)
N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound that contains several functional groups including a furan ring, an azetidine ring, and a pyrimidine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of “N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine” would be characterized by the presence of a furan ring, an azetidine ring, and a pyrimidine ring . These rings could influence the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine” would likely be influenced by its functional groups. For example, the presence of the furan, azetidine, and pyrimidine rings could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is synthesized using various techniques. Han et al. (2010) developed a method using microwave irradiation for the synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives, starting from amines and substituted 2-aminofuran-3-carbonitrile (Han et al., 2010). Additionally, Hashem et al. (2017) studied the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives (Hashem et al., 2017).
Pharmacological Applications
Deau et al. (2013) described the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which showed potent inhibition of a series of Ser/Thr kinases, indicating potential pharmacological applications (Deau et al., 2013). Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and found some compounds with pronounced antimicrobial properties (Sirakanyan et al., 2021).
Antitumor Activity
Research by Sirakanyan et al. (2019) reported the synthesis of new pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines, showing pronounced antitumor activity in some compounds (Sirakanyan et al., 2019). Loidreau et al. (2013) designed novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines as dual inhibitors of CLK1 and DYRK1A kinases, indicating their potential in cancer therapy (Loidreau et al., 2013).
CNS Active Agents
Thomas et al. (2016) explored the antidepressant and nootropic activities of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines, suggesting their potential as CNS active agents (Thomas et al., 2016).
Microtubule Targeting Agents
Devambatla et al. (2016) reported on the synthesis of 4-substituted 5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents effective against multidrug-resistant cancer cells (Devambatla et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
furan-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(10-2-1-5-18-10)16-6-9(7-16)15-11-3-4-13-8-14-11/h1-5,8-9H,6-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBQIUIRJOPCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.